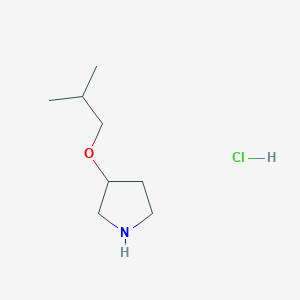
2-Chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine hydrochloride
Übersicht
Beschreibung
“2-Chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine hydrochloride” is a chemical compound with the CAS Number: 259522-44-6. It has a molecular weight of 231.12 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11ClN2.ClH/c11-10-2-1-9 (7-13-10)8-3-5-12-6-4-8;/h1-3,7,12H,4-6H2;1H . This code can be used to generate a 2D structure of the molecule.Physical And Chemical Properties Analysis
This compound is a powder in physical form . It is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Pharmacophore Design for Kinase Inhibitors
Pharmacophore design for p38α MAP kinase inhibitors utilizes compounds with a substituted imidazole scaffold, highlighting the role of pyridine derivatives in designing selective inhibitors for proinflammatory cytokine release modulation. This approach underlines the importance of specific pyridine substituents in enhancing binding selectivity and potency for therapeutic applications (Scior et al., 2011).
Heterocyclic Chemistry and Properties
The chemistry and properties of bis-(benzimidazol-2-yl)-pyridine and bis-(benzthiazol-2-yl)-pyridine complexes are reviewed, showcasing the significant variability in their synthesis, structures, and biological activities. This highlights the potential of pyridine derivatives in creating complex compounds with notable spectroscopic, magnetic, and electrochemical properties (Boča et al., 2011).
Hybrid Catalysts in Medicinal Chemistry
The application of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, a key precursor in the medicinal and pharmaceutical industry, demonstrates the versatility of pyridine derivatives. This research emphasizes the role of these catalysts in developing biologically active compounds with broad synthetic applications (Parmar et al., 2023).
Pyridine Derivatives as Anticancer Agents
Pyridine-based Cu(II) complexes exhibit potent anticancer activity, showcasing the therapeutic potential of pyridine derivatives when complexed with metals. This underscores the importance of enhancing solubility and bioavailability for better pharmacological effects (Alshamrani, 2023).
Chemosensing Applications
Pyridine derivatives play a critical role in chemosensing, offering a high affinity for various ions and neutral species. This area of research highlights the diverse applications of pyridine derivatives beyond their biological activity, extending into analytical chemistry as effective chemosensors (Abu-Taweel et al., 2022).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2.ClH/c11-10-2-1-9(7-13-10)8-3-5-12-6-4-8;/h1-3,7,12H,4-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXPXVSYONRARC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CN=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]propanoic acid dihydrochloride](/img/structure/B1429930.png)
![8-Cyclopropyl-3-hydrazinyl-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1429933.png)

![[1,2,4]Triazolo[4,3-a]pyrazin-5-amine](/img/structure/B1429935.png)
![2-Oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-4'-carbonitrile hydrochloride](/img/structure/B1429936.png)


![3-Ethyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B1429939.png)

![2-{[4-(Propan-2-yl)phenyl]sulfanyl}ethanimidamide hydrochloride](/img/structure/B1429944.png)

![2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene}acetic acid hydrochloride](/img/structure/B1429949.png)

![3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B1429953.png)